Cas no 2550-36-9 ((Bromomethyl)cyclohexane)
(Bromomethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
-
- (Bromomethyl)cyclohexane
- BROMOMETHYLCYCLOHEXANE
- HEXAHYDROBENZYL BROMIDE
- Bromocyclohexylmethane
- 1-CYCLOHEXYL-1-BROMOMETHANE
- Cyclohexane, (bromomethyl)-
- 1-(Bromomethyl)cyclohexane
- Cyclohexylmethyl bromide
- yclohexylmethyl bromide
- 1-bromo-1-cyclohexylmethane
- bromomethylenecyclohexane
- Cyclohexane,(bromomethyl)
- cyclohexyl-CH2Br
- Cyclohexylmethylbromide
- bromomethyl-cyclohexane
- Cyclohexylmethyl bromide, 96%
- cyclohexylmethybromide
- bromomethyl cyclohexane
- PubChem3103
- 1-bromomethylcyclohexane
- cyclohexyl methyl bromide
- (cyclohexylmethyl)bromide
- (bromomethyl)-cyclohexane
- (bromo-methyl)cyclohexane
- (bromomethyl)cyclo hexane
- 2-(bromomethyl)cyclohexane
- HEXAHYDROBENZYL BROMID
- 2550-36-9
- BCP14928
- A934485
- F0001-0856
- SCHEMBL10793
- Q-101925
- CS-W007517
- FT-0604868
- EN300-20749
- 1219794-79-2
- (bromomethyl)cyclohexane;1-Cyclohexyl-1-bromo-methane
- DTXSID60180190
- AS-18237
- B1708
- AM83288
- AKOS000121341
- (Bromomethyl)cyclohexane, 99%
- MFCD00001509
- (Bromomethyl)cyclohexane,99%
- DB-016109
- (Bromomethyl)cyclohexane; 1-(Bromomethyl)cyclohexane; Bromocyclohexylmethane; Cyclohexylmethyl bromide
- DTXCID70102681
- 627-441-7
-
- MDL: MFCD00001509
- Inchi: 1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
- InChI Key: UUWSLBWDFJMSFP-UHFFFAOYSA-N
- SMILES: BrCC1CCCCC1
- BRN: 635738
Computed Properties
- Exact Mass: 176.02000
- Monoisotopic Mass: 176.020063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 55.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- Color/Form: Yellowish liquid
- Density: 1.269 g/mL at 25 °C(lit.)
- Boiling Point: 94°C/38mmHg(lit.)
- Flash Point: Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
- Refractive Index: n20/D 1.492(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 2.96160
- Solubility: Not available
(Bromomethyl)cyclohexane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S23-S24/25-S37/39-S26
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:Inert atmosphere,2-8°C(BD41508)
(Bromomethyl)cyclohexane Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(Bromomethyl)cyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C106003-5G |
(Bromomethyl)cyclohexane |
2550-36-9 | 5g |
¥229.39 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C106003-25G |
(Bromomethyl)cyclohexane |
2550-36-9 | 25g |
¥475.91 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C106003-100G |
(Bromomethyl)cyclohexane |
2550-36-9 | 100g |
¥1602.06 | 2023-11-10 | ||
| TRC | B687940-1g |
(Bromomethyl)cyclohexane |
2550-36-9 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | B687940-5g |
(Bromomethyl)cyclohexane |
2550-36-9 | 5g |
$ 63.00 | 2023-09-08 | ||
| TRC | B687940-10g |
(Bromomethyl)cyclohexane |
2550-36-9 | 10g |
$ 75.00 | 2023-09-08 | ||
| TRC | B687940-25g |
(Bromomethyl)cyclohexane |
2550-36-9 | 25g |
$ 98.00 | 2023-04-18 | ||
| TRC | B687940-50g |
(Bromomethyl)cyclohexane |
2550-36-9 | 50g |
$ 138.00 | 2023-04-18 | ||
| TRC | B687940-100g |
(Bromomethyl)cyclohexane |
2550-36-9 | 100g |
$ 224.00 | 2023-04-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015913-100g |
(Bromomethyl)cyclohexane |
2550-36-9 | 99% | 100g |
¥322 | 2024-05-24 |
(Bromomethyl)cyclohexane Suppliers
(Bromomethyl)cyclohexane Related Literature
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Adrián A. Heredia,Alicia B. Pe?é?ory RSC Adv. 2015 5 105699
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Toshiyuki Moriuchi,Lisheng Mao,Hsyueh-Liang Wu,Satoshi D. Ohmura,Masami Watanabe,Toshikazu Hirao Dalton Trans. 2012 41 9519
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So Young Nam,Jaesung Lee,Seung Su Shin,Hyun Jung Yoo,Myeongji Yun,Seohyun Kim,Ji Hyung Kim,Jung-Hyun Lee Polym. Chem. 2022 13 1763
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M. Sundaram Shanmugham,James D. White Chem. Commun. 2004 44
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Talal F. Al-Azemi,Mickey Vinodh,Fatemeh H. Alipour,Abdirahman A. Mohamod Org. Chem. Front. 2019 6 603
Additional information on (Bromomethyl)cyclohexane
(Bromomethyl)cyclohexane and Its Significance in Modern Chemical Research
CAS No. 2550-36-9, identified as (Bromomethyl)cyclohexane, is a versatile organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This brominated cyclohexane derivative serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, making it an indispensable tool in medicinal chemistry. The unique structural features of this compound, particularly its reactive bromomethyl group, enable a wide range of chemical transformations that are pivotal for developing novel therapeutic agents.
The utility of (Bromomethyl)cyclohexane stems from its ability to participate in nucleophilic substitution reactions, where the bromomethyl group can be readily displaced by nucleophiles to form new carbon-carbon bonds. This reactivity has been leveraged in the synthesis of complex molecules, including heterocyclic compounds and biologically relevant scaffolds. Recent studies have highlighted its role in constructing aziridines and epoxides, which are key intermediates in drug discovery due to their ability to undergo ring-opening reactions with nucleophiles, thereby introducing functional groups at specific positions within the molecular framework.
In the realm of pharmaceutical research, (Bromomethyl)cyclohexane has been employed in the development of antiviral and anticancer agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory activity against viral proteases, which are critical targets for antiviral therapy. The ability to introduce bromomethyl groups at strategic positions in these molecules allows for fine-tuning of their pharmacokinetic properties, enhancing their efficacy and reducing potential side effects.
Moreover, the structural motif of cyclohexane provides a stable scaffold that can be modified through various chemical reactions without compromising the overall integrity of the molecule. This stability is particularly advantageous in drug design, where maintaining structural integrity while introducing functional groups is essential for achieving desired biological activity. The bromomethyl group on (Bromomethyl)cyclohexane acts as a versatile handle, enabling chemists to explore diverse synthetic pathways and tailor molecular structures to meet specific therapeutic requirements.
Recent advancements in green chemistry have also underscored the importance of (Bromomethyl)cyclohexane as a sustainable building block. Researchers have developed methodologies that minimize waste and reduce hazardous byproducts during its synthesis and utilization. These efforts align with the broader goal of developing environmentally friendly approaches to pharmaceutical manufacturing, ensuring that the production of life-saving drugs does not come at the expense of environmental health.
The reactivity of (Bromomethyl)cyclohexane has also been explored in polymer chemistry, where it serves as a monomer or crosslinking agent for synthesizing novel polymers with tailored properties. These polymers find applications in various industries, including biomedicine, where they can be used to develop drug delivery systems or tissue engineering scaffolds. The ability to incorporate bromomethyl groups into polymer backbones allows for post-polymerization modifications, enabling the creation of materials with enhanced functionality and performance.
In conclusion, (Bromomethyl)cyclohexane (CAS No. 2550-36-9) is a multifaceted compound with significant implications in pharmaceuticals, polymer chemistry, and materials science. Its unique reactivity and structural features make it an invaluable tool for chemists seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new applications for this compound, its importance in advancing chemical science is poised to grow even further.
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